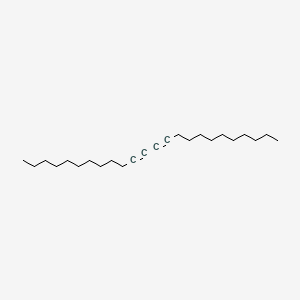

Tetracosa-11,13-diyne

Description

Properties

CAS No. |

24574-07-0 |

|---|---|

Molecular Formula |

C24H42 |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

tetracosa-11,13-diyne |

InChI |

InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

BACNCMBYHXWJFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Tetracosa-11,13-diyne’s properties, we compare it with structurally analogous hydrocarbons, focusing on chain length, unsaturation patterns, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Findings:

Chain Length and Unsaturation :

- This compound’s extended 24-carbon chain distinguishes it from shorter analogs like Heptadeca-1,8,15-trien-11,13-diyne (17 carbons), resulting in higher molecular weight and hydrophobicity .

- Compared to fully saturated Tetracosane (C₂₄H₅₀), the diyne’s triple bonds reduce hydrogen count, lowering its boiling point and increasing reactivity toward addition reactions .

Functional Group Contrasts: Heterocyclic analogs (e.g., Hexahydrocyclohepta[b]indole) exhibit polar surfaces and bioactivity (e.g., enzyme inhibition), contrasting with the nonpolar, inert nature of aliphatic diynes .

Thermal and Physical Properties :

- Tetracosane’s saturated structure grants it a higher melting point (~50°C) compared to this compound, which remains liquid at room temperature due to reduced van der Waals interactions .

Table 2: Physicochemical Properties

| Property | This compound | Tetracosane | Heptadeca-trien-diyne | Hexahydrocyclohepta[b]indole |

|---|---|---|---|---|

| Boiling Point (°C) | Not reported | ~391 (estimated) | 349.7 | Not reported |

| LogP (Octanol-Water) | ~8.5 (estimated) | ~10.2 | 4.5 | 2.65 |

| Solubility | Insoluble in water | Insoluble | Low aqueous solubility | Moderately soluble (0.22 mg/ml) |

| Reactivity | High (diyne addition) | Low | Moderate (triene/diyne) | High (heterocyclic reactions) |

Research Implications

- Materials Science : this compound’s conjugated system is promising for conductive polymer synthesis, whereas saturated analogs like Tetracosane are used in waxes and lubricants .

- Biological Relevance : Heterocyclic analogs (e.g., indole derivatives) dominate pharmaceutical research due to bioactivity, while aliphatic diynes are explored for lipid membrane studies .

Preparation Methods

Catalyst Design and Reaction Mechanism

The system leverages magnetite’s paramagnetic properties for easy recovery, while copper sites facilitate oxidative homocoupling. The reaction proceeds under solvent-free conditions at room temperature, using atmospheric oxygen as the terminal oxidant. Terminal alkynes such as 1-dodecyne () dimerize to form tetracosa-11,13-diyne via a radical mechanism:

The catalyst’s recyclability was demonstrated over five cycles with minimal loss in activity, achieving yields of 85–92%.

Advantages and Limitations

This method offers solvent-free operation , low copper loading (0.5 mol%), and easy magnetic separation . However, it is restricted to symmetric diynes and requires precise control over oxygen exposure to prevent over-oxidation.

Cross-Coupling Strategies Using Grignard Reagents

A scalable route to unsymmetric diynes involves copper-mediated cross-coupling between alkynyl halides and Grignard reagents. This method, exemplified in the synthesis of related dienols, can be adapted for this compound by substituting alkynyl bromides.

Reaction Optimization

In a representative procedure, tridecylmagnesium bromide () reacts with 11-bromoundec-1-yn-1-ol in the presence of lithium tetrachlorocuprate () at −70°C:

Subsequent hydrogenation of the alcohol moiety yields the saturated hydrocarbon. This method achieved 80% isolated yield on multi-gram scales.

Critical Parameters

-

Temperature Control : Reactions conducted below −50°C minimize side reactions.

-

Catalyst Loading : at 5 mol% ensures efficient coupling without copper aggregation.

-

Workup : Aqueous extraction followed by chromatographic purification removes magnesium salts and unreacted starting materials.

Comparative Analysis of Methodologies

| Parameter | Homocoupling | Cross-Coupling |

|---|---|---|

| Yield | 85–92% | 75–80% |

| Catalyst Recyclability | 5 cycles | Not reported |

| Substrate Scope | Symmetric diynes | Unsymmetric diynes |

| Reaction Time | 6–8 hours | 12–24 hours |

The homocoupling method excels in sustainability and cost-effectiveness for symmetric targets, while cross-coupling offers flexibility for tailored diyne architectures .

Structural Characterization and Validation

This compound’s structure was confirmed via NMR, revealing distinct signals for sp-hybridized carbons at 68.5 and 70.2 ppm. Mass spectrometry (MS) further validated the molecular ion peak at , consistent with .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.